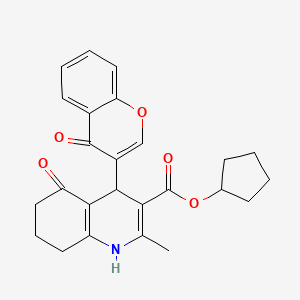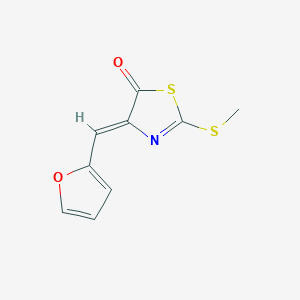
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as FMT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMT has been found to possess several biological activities, including antimicrobial, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in the target organism. In bacteria, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is believed to inhibit the synthesis of cell wall and protein synthesis, leading to cell death. In cancer cells, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is believed to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess several biochemical and physiological effects. In vitro studies have shown that 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one can inhibit the growth of cancer cells and bacteria, reduce oxidative stress, and induce apoptosis. In vivo studies have shown that 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one can reduce tumor growth and improve the survival rate of animals with cancer. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is also stable under normal laboratory conditions, making it easy to handle and store. However, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is the development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based drugs for the treatment of cancer and infectious diseases. Another direction is the development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based pesticides for the control of pests and diseases in agriculture. Further research is also needed to understand the mechanism of action of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential side effects. Additionally, the synthesis of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one analogs with improved properties, such as solubility and bioavailability, could lead to the development of more effective 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based drugs and pesticides.
Conclusion
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a heterocyclic compound that has shown promising biological activities, including antimicrobial, antioxidant, and anticancer properties. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. Further research is needed to fully understand the mechanism of action of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential applications in various fields. The development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based drugs and pesticides could have significant implications for human health and the environment.
合成方法
The synthesis of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 2-aminothiazole with furfural and methylthioacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is obtained in good yield and purity after purification by recrystallization.
科学研究应用
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess antimicrobial properties against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also shown promising anticancer activity by inducing apoptosis in cancer cells. In agriculture, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess insecticidal and fungicidal properties, making it a potential candidate for the development of eco-friendly pesticides. In the food industry, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess antioxidant properties, making it a potential candidate for the preservation of food products.
属性
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-13-9-10-7(8(11)14-9)5-6-3-2-4-12-6/h2-5H,1H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWHWVKQRRBLFF-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=CO2)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=CO2)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)

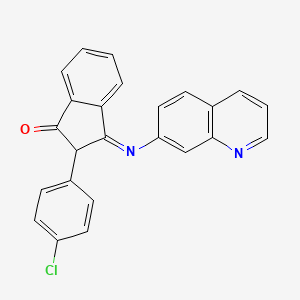
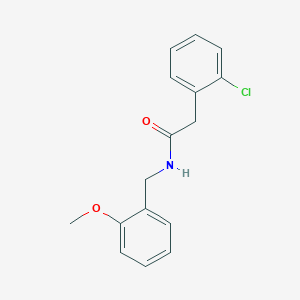
![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887978.png)
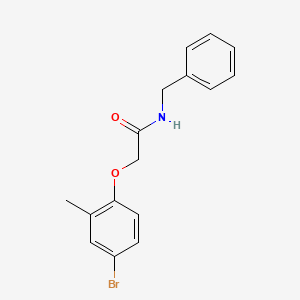
![3-(4-methoxyphenyl)-2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4887992.png)
![6-methyl-5-{5-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4887994.png)
![4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4888010.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)
